4-[(2-Methyloxiran-2-yl)methyl]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Methyloxiran-2-yl)methyl]oxane, also known as MEMO, is a chemical compound that has gained increasing attention in the scientific community due to its potential applications in various fields. MEMO is a heterocyclic compound that consists of a six-membered ring with an epoxide functional group and a methyl group attached to it.
Wirkmechanismus
The mechanism of action of 4-[(2-Methyloxiran-2-yl)methyl]oxane involves its interaction with biological molecules such as enzymes, receptors, and ion channels. 4-[(2-Methyloxiran-2-yl)methyl]oxane can covalently modify the active site of enzymes and inhibit their catalytic activity. 4-[(2-Methyloxiran-2-yl)methyl]oxane can also bind to receptors and modulate their signaling pathways, leading to various physiological effects. 4-[(2-Methyloxiran-2-yl)methyl]oxane can interact with ion channels and alter their conductance, leading to changes in the membrane potential and cellular excitability.
Biochemical and Physiological Effects:
4-[(2-Methyloxiran-2-yl)methyl]oxane has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-[(2-Methyloxiran-2-yl)methyl]oxane can inhibit the activity of several enzymes such as acetylcholinesterase, carbonic anhydrase, and cyclooxygenase. In vivo studies have shown that 4-[(2-Methyloxiran-2-yl)methyl]oxane can modulate the levels of neurotransmitters such as dopamine, serotonin, and acetylcholine, leading to changes in behavior and cognition. 4-[(2-Methyloxiran-2-yl)methyl]oxane has also been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(2-Methyloxiran-2-yl)methyl]oxane has several advantages for lab experiments such as its high reactivity, functional group tolerance, and ease of synthesis. 4-[(2-Methyloxiran-2-yl)methyl]oxane can be easily incorporated into various chemical and biological systems, making it a versatile tool for studying their functions. However, 4-[(2-Methyloxiran-2-yl)methyl]oxane also has some limitations such as its potential toxicity and instability under certain conditions. Careful consideration should be given to the concentration and exposure time of 4-[(2-Methyloxiran-2-yl)methyl]oxane in experiments to avoid unwanted effects.
Zukünftige Richtungen
There are several future directions for 4-[(2-Methyloxiran-2-yl)methyl]oxane research such as the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery and materials science, and the elucidation of its mechanism of action at the molecular level. 4-[(2-Methyloxiran-2-yl)methyl]oxane derivatives with improved pharmacological and physicochemical properties can be synthesized and evaluated for their therapeutic potential. 4-[(2-Methyloxiran-2-yl)methyl]oxane can also be incorporated into various materials such as coatings, films, and fibers to improve their properties. The use of advanced techniques such as X-ray crystallography, NMR spectroscopy, and molecular modeling can provide insights into the interactions between 4-[(2-Methyloxiran-2-yl)methyl]oxane and biological molecules, leading to the design of more potent and selective compounds.
Synthesemethoden
The synthesis of 4-[(2-Methyloxiran-2-yl)methyl]oxane involves the reaction of 2-methyloxirane and formaldehyde in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction proceeds through a three-step mechanism, which involves the formation of a hemiacetal intermediate, followed by ring-opening and cyclization reactions. The yield of 4-[(2-Methyloxiran-2-yl)methyl]oxane can be improved by optimizing the reaction conditions such as the ratio of reactants, temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
4-[(2-Methyloxiran-2-yl)methyl]oxane has been extensively studied for its potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry. In organic synthesis, 4-[(2-Methyloxiran-2-yl)methyl]oxane can be used as a building block for the synthesis of more complex molecules due to its high reactivity and functional group tolerance. In materials science, 4-[(2-Methyloxiran-2-yl)methyl]oxane can be incorporated into polymer matrices to improve their mechanical and thermal properties. In medicinal chemistry, 4-[(2-Methyloxiran-2-yl)methyl]oxane has been investigated as a potential drug candidate due to its ability to interact with biological molecules and modulate their functions.
Eigenschaften
IUPAC Name |
4-[(2-methyloxiran-2-yl)methyl]oxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-9(7-11-9)6-8-2-4-10-5-3-8/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOOUSAQKRBBAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.